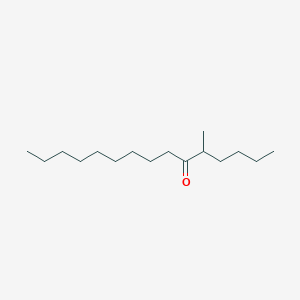

5-Methylpentadecan-6-one

Description

Contextualization of Long-Chain Branched Ketones in Modern Organic Synthesis

Long-chain ketones, particularly those with branching, are pivotal intermediates and target molecules in various areas of organic synthesis. Their utility stems from the presence of a carbonyl group, which serves as a reactive handle for a multitude of chemical transformations, and a long alkyl chain that imparts specific physical properties such as lipophilicity. The synthesis of these molecules can be challenging, often requiring multi-step sequences and the use of specific catalytic systems.

The transformation of long-chain esters represents one avenue to these ketones. pjoes.com For instance, studies have shown the possibility of converting long-chain esters into ketones with two long carbon chains over catalysts containing iron, silicon, chromium, and potassium oxides. pjoes.com This method is advantageous as it can avoid the formation of harmful by-products often associated with other synthetic routes. pjoes.com Another significant area of research is the development of catalytic methods for the selective functionalization of ketones. For example, the direct α-alkylation of cyclic ketones with simple alkenes has been achieved through cooperative catalysis, offering an atom- and step-economic route to β-branched ketones. nih.govnih.gov

Significance of 5-Methylpentadecan-6-one as a Representative Branched Ketone for Synthetic and Mechanistic Studies

While specific research singling out this compound is not abundant in the provided search results, its structure is representative of a class of molecules that are of interest in synthetic and mechanistic studies. The IUPAC nomenclature for ketones involves identifying the longest carbon chain containing the carbonyl group and numbering it to give the carbonyl carbon the lowest possible number. schoolwires.net Thus, this compound features a fifteen-carbon chain with a ketone at the 6-position and a methyl group at the 5-position.

The synthesis of related structures, such as (R)-4-hydroxy-2-methylpentadecan-6-one, has been documented, highlighting the methodologies available for constructing such branched, long-chain ketones. rsc.org The synthesis of this analogue involved an asymmetric aldol (B89426) reaction, a powerful tool in organic synthesis for creating chiral centers. rsc.org The characterization of such molecules relies heavily on spectroscopic methods like NMR and mass spectrometry. rsc.org

The table below summarizes some key chemical identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C16H32O |

| Molecular Weight | 240.43 g/mol |

| CAS Number | Not explicitly found for this specific isomer |

Current Research Frontiers in Ketone Chemistry Applicable to this compound

The field of ketone chemistry is vibrant, with several research frontiers that could be applicable to the synthesis and modification of this compound. One major area of advancement is in the enantioselective transformation of α-branched ketones. acs.org Primary amine catalysis, for example, has been shown to be effective for the enantioselective transformations of α-branched β-ketocarbonyls and vinyl ketones, providing access to chiral α-tertiary and quaternary ketones. acs.org Such methodologies could potentially be adapted for the asymmetric synthesis of this compound or its derivatives.

Another exciting frontier is the development of novel catalytic methods for ketone modification. This includes the direct α-alkylation of ketones at their more-hindered sites, a traditionally challenging transformation. nih.gov Nickel-catalyzed alkylation of unsymmetrical ketones with allylic alcohols has been reported to achieve this with high regioselectivity. nih.gov Furthermore, the molecular editing of ketones through dual N-heterocyclic carbene and photoredox catalysis presents a strategy for the late-stage functionalization of complex ketone-containing molecules. acs.org These advanced synthetic methods open up new possibilities for creating diverse and complex molecules from simpler ketone building blocks, including long-chain branched ketones like this compound.

Recent developments also include the one-pot synthesis of (Z)-β-halovinyl ketones from acid chlorides and terminal alkynes, which are valuable building blocks for various heterocyclic compounds. frontiersin.org Additionally, metal-free photocatalyzed dimerizations of α-hydroxyl ketones have been developed to form new C(sp3)–C(sp3) bonds. rsc.org These innovative reactions expand the toolkit available to organic chemists for the synthesis and manipulation of ketones.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpentadecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-4-6-8-9-10-11-12-14-16(17)15(3)13-7-5-2/h15H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQSQGMMPLCXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C(C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylpentadecan 6 One and Analogous Branched Ketones

Carbon-Carbon Bond Forming Reactions for Chain Elongation

The assembly of the long aliphatic chain characteristic of 5-Methylpentadecan-6-one and its analogues relies on effective carbon-carbon bond-forming reactions. These reactions serve to elongate a carbon skeleton to the desired length, incorporating branching at specific positions.

Nucleophilic Addition Strategies for Ketone Synthesis

Nucleophilic addition to carbonyl compounds is a fundamental strategy for carbon-carbon bond formation in the synthesis of ketones. libretexts.orgfiveable.me This approach involves the reaction of a nucleophile with the electrophilic carbonyl carbon of an aldehyde or a ketone. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which is then protonated to yield an alcohol. fiveable.meopenstax.org Subsequent oxidation of the alcohol provides the desired ketone.

The reactivity of the carbonyl compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and a more polarized carbonyl group. fiveable.meopenstax.org The strength of the nucleophile also plays a crucial role in the success of the addition reaction. fiveable.me Common nucleophiles used in these syntheses include organometallic reagents such as Grignard reagents and organolithium compounds.

For the synthesis of a long-chain ketone like this compound, a retrosynthetic analysis might involve the disconnection of a carbon-carbon bond adjacent to the carbonyl group. For instance, the bond between C5 and C6 could be disconnected, suggesting a nucleophilic attack of a pentyl nucleophile (e.g., pentylmagnesium bromide) on a decanal derivative, followed by oxidation of the resulting secondary alcohol. Alternatively, disconnection at the C6-C7 bond would imply the addition of a nonyl nucleophile to 5-methylhexanal.

The general mechanism involves two main steps:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgfiveable.me

Protonation: The alkoxide intermediate is protonated by a weak acid, such as water or a dilute acid, to form the alcohol product. fiveable.meopenstax.org

Michael Addition Reactions for Carbon Chain Extension

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds and extending carbon chains. wikipedia.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.orglibretexts.org This 1,4-addition reaction is a versatile tool in organic synthesis for the construction of complex molecules. wikipedia.org

The mechanism of the Michael reaction proceeds in three main steps:

Formation of the nucleophile: A base is used to deprotonate the Michael donor, which is typically a compound with acidic α-hydrogens, such as a β-diketone, a β-keto ester, or a malonic ester, to form a stabilized enolate. masterorganicchemistry.comlibretexts.org

Conjugate addition: The enolate nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate intermediate is protonated to give the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com

In the context of synthesizing long-chain branched ketones, a Michael reaction could be envisioned where a shorter α,β-unsaturated ketone acts as the Michael acceptor and an appropriate enolate serves as the Michael donor to build the carbon framework. For example, an enolate derived from a simple ketone could be added to an α,β-unsaturated ester, followed by decarboxylation and further modifications to yield the target ketone. The thermodynamic favorability of forming a new C-C single bond at the expense of a C-C double bond drives the reaction forward. libretexts.org

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Resulting Adduct Structure |

| Enolates (from ketones, esters) | α,β-Unsaturated Ketones | 1,5-Dicarbonyl Compound |

| Organocuprates | α,β-Unsaturated Aldehydes | γ-Alkylated Aldehyde |

| Amines | α,β-Unsaturated Esters | β-Amino Ester |

| Thiols | α,β-Unsaturated Nitriles | β-Thio Nitrile |

Homologation of Aryl Ketones via C-C Bond Cleavage to Access Long-Chain Ketones

A novel and powerful strategy for the synthesis of long-chain ketones involves the transition metal-catalyzed homologation of aryl ketones. nih.govsemanticscholar.orgnih.gov This methodology utilizes the cleavage of a carbon-carbon bond, specifically the Ar-C(O) bond, followed by a cross-coupling reaction with an alkenol to extend the carbon chain. nih.govsemanticscholar.org This approach is particularly useful for converting readily available aryl ketones into valuable long-chain aliphatic ketones. nih.govresearchgate.net

The reaction is typically catalyzed by palladium complexes, with the choice of ligand being crucial for promoting both the C-C bond cleavage and the subsequent coupling steps. nih.govsemanticscholar.org The process often involves the in situ conversion of the aryl ketone to an oxime ester, which then participates in a Heck-type cross-coupling reaction. semanticscholar.orgnih.gov This redox-relay Heck reaction allows for the multi-carbon homologation of the aryl ketone, affording the desired long-chain ketone with good to excellent yields and high regioselectivity. semanticscholar.org

This protocol has been shown to be compatible with a variety of (hetero)aryl ketones and substituted alkenols, demonstrating its broad synthetic utility. nih.govsemanticscholar.orgnih.gov The ability to perform late-stage diversification of biologically important molecules further highlights the significance of this method. nih.govsemanticscholar.org

| Aryl Ketone Substrate | Alkenol Coupling Partner | Catalyst/Ligand System | Homologated Product | Yield |

| Acetophenone | 1-Penten-3-ol | Pd(OAc)2 / L1 | 1-Phenyl-3-hexanone | Good |

| 4-Methoxyacetophenone | 1-Hexen-3-ol | Pd(OAc)2 / L2 | 1-(4-Methoxyphenyl)-3-heptanone | Excellent |

| 2-Acetylthiophene | 3-Penten-2-ol | Pd(OAc)2 / L3 | 1-(Thiophen-2-yl)-4-methyl-3-hexanone | Moderate |

| Propiophenone | Allyl alcohol | Pd(OAc)2 / L1 | 1-Phenyl-1-penten-3-one | Good |

Alpha-Alkylation of Aliphatic Ketones Utilizing Alcohol Precursors

The direct α-alkylation of ketones with primary alcohols represents an atom-economical and environmentally benign approach for the formation of carbon-carbon bonds and the synthesis of long-chain ketones. mdpi.comresearchgate.net This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" strategy, involves the temporary oxidation of the alcohol to an aldehyde, which then participates in an aldol (B89426) condensation with the ketone. researchgate.net The subsequent dehydration and reduction of the resulting enone in a single pot yields the α-alkylated ketone.

This transformation is typically catalyzed by a transition metal complex, such as palladium or iridium, in the presence of a base. mdpi.comresearchgate.net The catalyst facilitates both the dehydrogenation of the alcohol and the hydrogenation of the enone intermediate. The choice of catalyst, support, and base can significantly influence the conversion and selectivity of the reaction. mdpi.comresearchgate.net For instance, studies have shown that a combination of a palladium catalyst with a homogenous base like sodium hydroxide can lead to high conversions and selectivities for the desired alkylated ketones. mdpi.comresearchgate.net

This methodology allows for the direct coupling of simple, readily available ketones and alcohols to generate more complex, long-chain branched ketones, making it a highly attractive route for the synthesis of compounds like this compound. mdpi.comresearchgate.net

| Ketone | Alcohol | Catalyst | Base | Alkylated Ketone Product | Conversion | Selectivity |

| 2-Butanone | 1-Propanol | 5% Pd/BaSO4 | NaOH | 5-Methyl-3-heptanone | 94% | 84% |

| Acetone | 1-Butanol | 5% Pd/C | NaOH | 2-Heptanone | 91% | 74.3% |

| 2-Pentanone | Ethanol | Ir complex | KOtBu | 3-Methyl-2-heptanone | High | High |

| Cyclohexanone | Benzyl alcohol | Ni/SiO2-Al2O3 | Catalytic amount | 2-Benzylcyclohexanone | 93% (isolated yield) | High |

Asymmetric Synthesis Approaches for Chiral Ketones Related to this compound

The synthesis of chiral ketones, where the stereocenter is located at a position other than the α-carbon, presents a significant challenge in organic synthesis. For analogues of this compound that are chiral at the C5 position, specific asymmetric methods are required to control the stereochemistry.

Enantioselective Reduction of Corresponding Ketones

While the direct enantioselective synthesis of a chiral ketone like (R)- or (S)-5-Methylpentadecan-6-one is complex, a common strategy in asymmetric synthesis is the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. nih.govwikipedia.orgnih.govorganicreactions.org This chiral alcohol can then serve as a versatile precursor for the synthesis of other chiral molecules. The reduction of a prochiral ketone, such as pentadecan-6-one, would yield a chiral alcohol, which could then be used in subsequent steps.

Several methods have been developed for the enantioselective reduction of prochiral ketones, with oxazaborolidine-catalyzed reductions (CBS reduction) being a prominent example. nih.gov These reactions utilize a chiral catalyst to control the facial selectivity of hydride delivery from a stoichiometric reducing agent like borane. nih.govorganicreactions.org

Another approach involves the use of chiral metal catalysts for asymmetric transfer hydrogenation or hydrogenation. wikipedia.org These methods often employ chiral ligands to create a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone.

Novel spiroborate esters derived from nonracemic amino alcohols have also been reported as highly effective catalysts for the asymmetric borane reduction of a variety of prochiral ketones, affording optically active alcohols in excellent chemical yields and with high enantioselectivity (up to 99% ee). nih.gov

| Prochiral Ketone | Catalyst/Reagent | Chiral Alcohol Product | Enantiomeric Excess (ee) |

| Acetophenone | (S)-CBS catalyst, BH3·THF | (R)-1-Phenylethanol | >98% |

| 1-Tetralone | Ru(II)-TsDPEN catalyst, HCOOH/NEt3 | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 97% |

| 2-Octanone | Baker's yeast | (S)-2-Octanol | >99% |

| Propiophenone | Spiroborate ester catalyst, BH3-DMS | (R)-1-Phenyl-1-propanol | 99% |

Organocatalytic Asymmetric Aldol Reactions for Chiral Keto-Alcohol Intermediates

The aldol reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds. nih.gov In recent years, organocatalysis has emerged as a powerful strategy for conducting these reactions asymmetrically, providing access to optically enriched products without the need for metal catalysts. nih.gov This approach is particularly valuable for synthesizing chiral keto-alcohol intermediates, which are versatile precursors for complex molecules, including branched ketones like this compound.

The core principle involves the use of small chiral organic molecules, often derived from natural sources like amino acids, to catalyze the reaction between a ketone and an aldehyde or another ketone. Proline and its derivatives are among the most studied and effective catalysts in this domain. nih.gov For instance, prolinamide derivatives have been shown to be highly enantioselective catalysts for asymmetric aldol reactions. nih.gov The mechanism of these reactions can proceed through different pathways, such as enamine or enolate intermediates, depending on the catalyst and substrate structure. nih.gov

A significant challenge in organocatalytic aldol reactions is the low acidity of the α-protons in unactivated ketones, which makes the formation of enolate intermediates difficult with mildly basic organocatalysts. nih.gov Despite this, researchers have designed sophisticated catalysts that overcome these hurdles. Gong and coworkers developed a prolinamide catalyst that facilitates the direct aldol addition of ketones to α-ketoacids, offering a direct route to valuable α-hydroxycarboxylic acids. nih.govnih.gov Theoretical and experimental studies have revealed that the stereochemical outcome is often controlled by a network of non-covalent interactions, such as hydrogen bonds, between the catalyst, the ketone, and the electrophile in the transition state. nih.gov

The effectiveness of these catalysts is demonstrated by their ability to produce aldol products with high levels of enantiomeric excess (ee).

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) |

| Proline & Aminopyridine Derivative (8e) | Acetone & α-Keto Acids | Aldol Adduct | Up to 98% ee nih.gov |

| Takemoto-type Thiourea | Aryl Ketones & Trifluoromethyl Ketone Hydrates | α-Trifluoromethyl Tertiary Alcohol | High enantioselectivities |

| Prolinamide Derivative 5 | Ketones & Aldehydes | Aldol Adduct | High enantioselectivity nih.gov |

These chiral keto-alcohol adducts can then be further transformed through subsequent reactions, such as oxidation, reduction, or dehydration, to yield a variety of complex branched ketones.

Radical Polar Crossover Reactions in the Construction of Alpha-Chiral Ketones

A groundbreaking strategy that has gained significant traction in synthetic chemistry is the concept of radical-polar crossover (RPC) reactions. nih.gov This approach merges the distinct reactivities of radical and ionic intermediates within a single transformation, enabling the construction of complex molecular architectures that might be challenging to access through traditional methods. nih.gov RPC chemistry is particularly powerful for creating α-chiral ketones, which are valuable building blocks in organic synthesis. x-mol.com

The fundamental principle of an RPC reaction involves a sequence where an intermediate of one type (e.g., radical) is converted into the other (e.g., ionic) through a single-electron redox event. thieme-connect.de This allows chemists to harness the advantages of both radical chemistry (for C-C bond formation under neutral conditions) and polar chemistry (for well-established, predictable transformations). nih.gov

A notable application of this concept is the three-component reaction involving vinyl boron ate complexes for the synthesis of enantioenriched α-chiral ketones. x-mol.com In this method:

A radical is generated, often photochemically, from a commercially available alkyl iodide.

This radical adds to an enantiopure vinyl boron ate complex.

This addition triggers a stereospecific 1,2-migration, a key step that transfers the chirality.

The resulting intermediate undergoes oxidation to yield the desired α-chiral ketone with excellent preservation of enantiomeric purity. x-mol.com

| Reaction Type | Key Intermediates | Precursors | Product | Key Feature |

| Radical-Polar Crossover | Radical, Cationic Species | Vinyl Boron Ate Complexes, Alkyl Iodides | α-Chiral Ketone | Stereospecific 1,2-metalate rearrangement x-mol.comthieme-connect.de |

| Three-component Cascade | Radical, Aldol Adduct | O–Te-acetal, Unsaturated Ketones, Carbonyl Compounds | Functionalized Terpenoid Precursor | Installs three continuous stereocenters nih.gov |

The development of mild reaction conditions, often using photochemistry or hydrogen atom transfer (HAT), has further expanded the utility of RPC sequences in modern organic synthesis. nih.gov

Application of Fructose-Derived Chiral Ketone Catalysts in Asymmetric Transformations

Chiral ketones derived from readily available natural sources, such as sugars, have emerged as powerful and environmentally friendly organocatalysts for a range of asymmetric transformations. nih.govresearchgate.net Among these, catalysts synthesized from fructose have proven to be exceptionally effective, particularly in the asymmetric epoxidation of olefins, a reaction commonly known as the Shi epoxidation. researchgate.net

The catalytic cycle of these fructose-derived ketones involves their reaction with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone), to generate a chiral dioxirane in situ. researchgate.net This dioxirane is the active oxidizing species that transfers an oxygen atom to the olefin substrate. The carefully designed, rigid structure of the fructose-derived catalyst shields one face of the dioxirane, forcing the olefin to approach from the less hindered direction. This steric control is the basis for the high enantioselectivity observed in these reactions. researchgate.net

Key Features of Fructose-Derived Catalysts:

Accessibility: Synthesized from L-fructose, a readily available and inexpensive chiral pool starting material. amanote.com

High Enantioselectivity: Effective for a wide variety of functionalized and unfunctionalized alkenes. researchgate.net

Mild Conditions: Reactions are typically run under strict pH control to achieve optimal results. researchgate.net

Broad Applicability: The resulting chiral epoxides are versatile intermediates that can be converted into numerous other functional groups, making this method highly valuable in the synthesis of pharmaceuticals and natural products. nih.govresearchgate.net

The success of this methodology has led to its application in the synthesis of over 20 key drug intermediates, demonstrating its robustness and industrial relevance. nih.gov While primarily known for epoxidation, chiral ketone catalysts are also being explored for other asymmetric reactions, including photodecarboxylation and asymmetric hydroxylation, further broadening their synthetic utility. nih.gov

Dehydrogenative Coupling of Alcohols with Internal Alkynes for Beta-Deuterated Branched Ketones

The development of synthetic methods that are both efficient and atom-economical is a central goal of modern organic chemistry. Dehydrogenative coupling reactions, which form C-C bonds with the liberation of hydrogen gas as the only byproduct, exemplify this principle. A recently developed nickel-catalyzed dehydrogenative coupling of alcohols with internal alkynes provides a novel and powerful route to α-branched ketones. acs.orgncl.res.in

This transformation operates through a "borrowing hydrogen" strategy, where the alcohol is transiently oxidized to an aldehyde, which then participates in the coupling reaction before the hydrogen is returned. ncl.res.in A key innovation in this area is the use of an alcohol as an acylating agent, a challenging transformation that expands the traditional role of alcohols as alkylating agents. ncl.res.in

The reaction mechanism, elucidated through spectroscopic studies and density functional theory (DFT) calculations, involves several key steps:

The nickel catalyst facilitates the dehydrogenation of the alcohol to form a nickel-hydride species and an aldehyde.

The alkyne inserts into the nickel-hydride bond.

The resulting intermediate couples with the aldehyde.

Subsequent isomerization and reductive elimination release the α-branched ketone product and regenerate the active catalyst. acs.org

A significant extension of this methodology is its application in the synthesis of isotopically labeled compounds. By performing the reaction in the presence of a deuterium source, it is possible to prepare β-deuterated branched ketones. acs.orgncl.res.iniisertirupati.ac.in This provides a direct and efficient method for introducing deuterium at a specific position, a valuable tool for mechanistic studies and in the development of pharmaceuticals.

| Catalyst System | Substrates | Product | Key Features |

| Nickel(II) | Benzylic Alcohols, Internal Alkynes | α-Branched Aryl Ketone | Zero waste generation, Umpolung reactivity acs.orgncl.res.in |

| Iridium | Primary Alcohols, 2-Alkynes | α,β-Unsaturated Ketone | High regioselectivity researchgate.net |

This methodology represents an unconventional and powerful strategy for advanced chemical synthesis, offering access to a wide range of complex ketone structures from simple precursors. ncl.res.in

Biocatalytic and Chemoenzymatic Production of Aliphatic Ketones

In the quest for more sustainable chemical manufacturing, biocatalysis and chemoenzymatic strategies have become attractive alternatives to traditional petroleum-based processes. nih.gov These approaches leverage the high selectivity and efficiency of enzymes to produce valuable chemicals, including aliphatic ketones, from renewable feedstocks. nih.govnih.gov

A powerful strategy is the "Bio-Catalytic conversion" approach, which combines metabolic engineering with chemical catalysis. nih.gov In one such example, E. coli was engineered to produce carboxylic acids from glucose. nih.gov The biosynthetic pathway involves converting 2-ketoacids (amino acid precursors) into aldehydes via a decarboxylase, followed by oxidation to the corresponding carboxylic acids using an aldehyde dehydrogenase. nih.gov These bio-derived carboxylic acids are then converted into ketones in a subsequent chemical step through a ketonization reaction using solid base catalysts. nih.gov This hybrid approach has successfully produced industrial ketones like methyl isobutyl ketone (MIBK) and diisobutyl ketone (DIBK) with high yields. nih.gov

Enzymatic Asymmetric Synthesis: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of prochiral ketones to produce valuable chiral alcohols. rsc.orgresearchgate.net While this is the reverse of ketone formation, the principles are directly applicable. The high stereoselectivity of these enzymes allows for the production of enantiomerically pure alcohols, which are key intermediates for pharmaceuticals. mdpi.com The production of ketones can be achieved through the oxidation of secondary alcohols, a reaction also catalyzed by ADHs operating in reverse. nih.gov

| Method | Organism/Enzyme | Starting Material | Intermediate/Product | Key Advantage |

| Bio-Catalytic Conversion | Engineered E. coli / Solid Base Catalyst | Glucose | Carboxylic Acids / Aliphatic Ketones | Utilizes renewable feedstocks for industrial ketones nih.gov |

| Asymmetric Reduction | Ketoreductases (KREDs) | Prochiral Ketones | Chiral Alcohols | High enantioselectivity for pharmaceutical intermediates rsc.orgresearchgate.net |

| Whole-Cell Biocatalysis | Bacillus cereus TQ-2 | Prochiral Ketones | Chiral Alcohols | Avoids enzyme purification; co-substrate regenerates cofactor mdpi.com |

These biocatalytic and chemoenzymatic routes represent a significant step towards greener and more sustainable methods for manufacturing aliphatic ketones. nih.gov

Oxidative Preparations of Ketones from Precursor Molecules

The synthesis of ketones via the oxidation of precursor molecules is a fundamental and widely practiced transformation in organic chemistry. Several reliable methods exist, with the choice of reagent depending on the substrate's functional group tolerance and the desired scale of the reaction.

Oxidation of Secondary Alcohols: The most common route to ketones is the oxidation of secondary alcohols. ck12.org This reaction involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbon bearing the hydroxyl group—to form a carbon-oxygen double bond. byjus.com

Chromium-Based Reagents: Strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), are highly effective for this transformation. libretexts.org For more sensitive substrates, a milder alternative is Pyridinium chlorochromate (PCC), which can oxidize secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.orgpressbooks.pub

Dehydrogenation: At an industrial scale, ketones can be produced by passing the vapors of a secondary alcohol over heated copper at high temperatures (e.g., 573 K). byjus.com This process, known as dehydrogenation, removes H₂ gas to yield the ketone. byjus.com

Modern Reagents: A variety of modern, often metal-free, oxidation systems have been developed to improve selectivity and reduce toxic waste. Systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like Oxone or trichloroisocyanuric acid are highly efficient and chemoselective, capable of oxidizing secondary alcohols in the presence of primary alcohols. organic-chemistry.org

Ozonolysis of Alkenes: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. pressbooks.pub When a disubstituted alkene is treated with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), the double bond is cleaved to produce two ketone molecules. libretexts.orgpressbooks.pub This method is particularly useful for synthesizing ketones from readily available alkene starting materials.

Other Preparative Methods:

Hydration of Alkynes: The acid-catalyzed hydration of internal alkynes, typically using a mercuric ion catalyst, yields an enol intermediate that rapidly tautomerizes to the more stable ketone. libretexts.orgpressbooks.pub

Friedel-Crafts Acylation: Aromatic ketones can be prepared by the Friedel-Crafts acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃. byjus.compressbooks.pub

From Acyl Chlorides: Acyl chlorides can be converted to ketones by reacting them with organocadmium or organocuprate (Gilman) reagents. ck12.orgbyjus.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylpentadecan 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Given the structure of 5-Methylpentadecan-6-one, the protons on the carbon alpha to the carbonyl group (C7) would appear as a triplet, deshielded by the adjacent carbonyl. The methine proton at the C5 position, being adjacent to a chiral center and the carbonyl group, would likely appear as a complex multiplet. The terminal methyl protons (C1 and the methyl group at C5) would be expected to resonate at the highest field (lowest chemical shift).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 | 0.88 | t |

| H-2, H-3, H-4 | 1.25-1.35 | m |

| H-5 | 2.45 | m |

| 5-CH₃ | 1.05 | d |

| H-7 | 2.40 | t |

| H-8 to H-14 | 1.25-1.35 | m |

| H-15 | 0.88 | t |

Note: Predicted data is generated based on established principles of NMR spectroscopy and may vary slightly from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. The most deshielded signal in the spectrum of this compound is unequivocally assigned to the carbonyl carbon (C6) due to the strong deshielding effect of the oxygen atom. This peak is typically observed in the range of 200-220 ppm. The carbons alpha to the carbonyl (C5 and C7) will also be deshielded compared to the other aliphatic carbons. The methyl group attached to C5 and the terminal methyl group (C15) will be the most shielded carbons, appearing at the lowest chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.1 |

| C2-C4 | 22.7 - 31.9 |

| C5 | 45.8 |

| 5-CH₃ | 16.5 |

| C6 | 212.5 |

| C7 | 42.1 |

| C8-C14 | 22.7 - 31.9 |

| C15 | 14.1 |

Note: Predicted data is generated based on established principles of NMR spectroscopy and may vary slightly from experimental values.

Two-Dimensional NMR Techniques for Complex Spectral Assignment

For a molecule with a long aliphatic chain like this compound, the ¹H NMR spectrum can exhibit significant signal overlap in the aliphatic region. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities and definitively assigning proton and carbon signals. libretexts.orgwikipedia.org

Correlation Spectroscopy (COSY): A homonuclear COSY experiment reveals proton-proton (¹H-¹H) coupling networks. pressbooks.pubnih.gov For this compound, COSY would be instrumental in tracing the connectivity of the long alkyl chain. For instance, the correlation between the methine proton at C5 and the protons of the adjacent methylene (B1212753) group (C4) and the methyl group would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). pressbooks.pubnih.gov By mapping the proton chemical shifts to their corresponding carbon chemical shifts, HSQC provides an unambiguous assignment of each protonated carbon in the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Investigation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) and Diagnostic Fragment Ions

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of long-chain ketones is characterized by specific cleavage patterns that provide valuable structural information.

For this compound, the molecular ion peak (M⁺•) would be expected at an m/z corresponding to its molecular weight (C₁₆H₃₂O = 240.42 g/mol ). The primary fragmentation pathways for aliphatic ketones include α-cleavage and McLafferty rearrangement.

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, α-cleavage can occur on either side of the carbonyl group, leading to the formation of stable acylium ions.

Cleavage between C5 and C6 would result in an acylium ion with m/z = 113.

Cleavage between C6 and C7 would result in an acylium ion with m/z = 85.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This rearrangement would produce a characteristic neutral alkene and a charged enol fragment.

Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Identity |

| 240 | [M]⁺• (Molecular Ion) |

| 113 | [CH₃(CH₂)₉CO]⁺ |

| 85 | [CH₃(CH₂)₃CH(CH₃)CO]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The relative abundances of these fragments can provide further structural insights.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing the purity of this compound and confirming its identity in a mixture.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. For a long-chain ketone like this compound, a non-polar or semi-polar column would typically be used. The retention time of the compound is a characteristic property under specific chromatographic conditions. The Kovats retention index (RI) is a more standardized measure that relates the retention time of an analyte to those of n-alkanes, allowing for inter-laboratory comparisons. semanticscholar.orgresearchgate.net For a C16 ketone, the retention index would be a key parameter for its identification.

As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra (such as the NIST or Wiley libraries), the identity of the compound can be confirmed with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can determine the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.orgbioanalysis-zone.com This precision is fundamental for distinguishing between different molecules that may share the same nominal mass but have different molecular formulas. bioanalysis-zone.com

The principle of HRMS relies on the fact that the exact mass of an atom is not an integer, due to the mass defect of its constituent protons and neutrons (e.g., ¹H = 1.0078 u, ¹²C = 12.0000 u, ¹⁶O = 15.9949 u). libretexts.org Consequently, every unique molecular formula has a distinct theoretical or "exact" mass. longdom.org By measuring the experimental mass of the molecular ion of this compound with high accuracy (typically within 5 parts per million, ppm), it is possible to confirm its molecular formula, C₁₆H₃₂O. eag.com

The process involves ionizing the sample, separating the resulting ions in a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap), and detecting their precise m/z. resolvemass.ca The measured accurate mass is then compared to the theoretical exact mass calculated for the proposed molecular formula. A match within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the assigned elemental composition, a crucial step in structural elucidation. algimed.com

Table 1: Accurate Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₃₂O |

| Theoretical Exact Mass (Monoisotopic) | 240.24530 u |

| Hypothetical Experimental Mass | 240.2455 u |

Advanced Mass Spectrometric Techniques (FT-ICR MS, Orbitrap MS) for Comprehensive Characterization

For the most demanding applications requiring the highest level of performance in mass spectrometry, advanced techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap Mass Spectrometry (Orbitrap MS) are employed. These instruments provide ultra-high resolution and exceptional mass accuracy, often at the sub-ppm level, making them invaluable for the comprehensive characterization of molecules like this compound. longdom.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This technique traps ions in a strong magnetic field, where they are excited into a circular orbit. The frequency of this orbit (the cyclotron frequency) is inversely proportional to the ion's m/z ratio. By detecting the image current produced by the orbiting ions and performing a Fourier transform, a mass spectrum of extraordinarily high resolution (>1,000,000) and accuracy can be obtained. This capability allows for the fine isotopic structure of molecules to be resolved, further confirming the elemental composition.

Orbitrap Mass Spectrometry (Orbitrap MS): The Orbitrap analyzer traps ions in an electrostatic field, causing them to oscillate in complex spiral patterns around a central spindle-like electrode. The frequency of their axial oscillation is directly related to their m/z ratio. Like FT-ICR MS, the detected image current is converted into a mass spectrum via a Fourier transform. Orbitrap MS provides very high resolution (typically up to 500,000) and excellent mass accuracy (<1-3 ppm), making it a powerful tool for confident compound identification and structural analysis. eag.com

The application of these techniques to this compound would provide an unparalleled level of confidence in its molecular formula. The ultra-high resolution can separate the target molecule's signal from any potential isobaric interferences in a complex sample matrix, ensuring a clean and accurate mass measurement.

Table 2: Comparison of Advanced Mass Spectrometry Techniques

| Feature | FT-ICR MS | Orbitrap MS |

|---|---|---|

| Mass Analyzer | Ion Cyclotron Resonance | Orbitrap |

| Resolution | Extremely High (>1,000,000) | Very High (up to 500,000) |

| Mass Accuracy | Excellent (<1 ppm) | Excellent (<3 ppm) |

| Primary Advantage | Highest available resolution and accuracy | High performance with easier maintenance |

Chromatographic Methods for Separation and Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a premier analytical method for separating the enantiomers of a chiral compound and determining the enantiomeric excess (ee) of a mixture. omnicalculator.com Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. These diastereomeric complexes have different energies and stabilities, leading to different interaction strengths and, consequently, different retention times on the column. One enantiomer will be retained longer than the other, resulting in their separation into two distinct peaks on the chromatogram.

The enantiomeric excess is calculated from the relative areas of the two peaks. The formula for ee is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. This quantitative analysis is crucial in fields such as asymmetric synthesis, where the effectiveness of a chiral catalyst is measured by the ee of the product. Common CSPs used for separating various racemates include those based on polysaccharides, proteins, and cyclodextrins.

Table 3: Hypothetical Chiral HPLC Data for this compound

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 95,000 | 90.0% |

Chiral Gas Chromatography (GC) for Enantiomeric Purity

For volatile and thermally stable chiral compounds like this compound, Chiral Gas Chromatography (GC) is a highly effective technique for determining enantiomeric purity. The principle is analogous to chiral HPLC, but the separation occurs in the gas phase. The stationary phase within the capillary column is coated with a chiral selector, most commonly a derivative of cyclodextrin (B1172386).

Cyclodextrins are chiral, bucket-shaped molecules that can include guest molecules in their hydrophobic cavity. The differential interaction between the enantiomers of the analyte and the chiral cyclodextrin stationary phase leads to their separation. One enantiomer will have a slightly stronger interaction, resulting in a longer retention time and allowing for baseline separation of the two peaks in the resulting chromatogram.

Chiral GC is known for its high resolution, speed, and sensitivity. The enantiomeric purity is determined by comparing the peak areas of the two enantiomers, similar to HPLC. This method is widely used in the analysis of flavors, fragrances, and pheromones, where the stereochemistry of a molecule can significantly impact its biological activity.

Table 4: Hypothetical Chiral GC Data for this compound

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Purity (%) |

|---|---|---|---|

| (R)-enantiomer | 10.3 | 4,500 | 9.1% |

General Gas Chromatography Applications in Analysis

Beyond chiral separations, Gas Chromatography (GC) is a fundamental tool for the general analysis of this compound. Its primary applications include assessing the purity of a sample and quantifying its concentration. In this context, a non-chiral capillary column is used, where separation is based on the boiling points of the components and their interactions with the stationary phase.

For a compound like this compound, a column with a non-polar or mid-polarity stationary phase (e.g., based on polysiloxanes) would typically be employed. The analysis begins with the injection of the sample, which is vaporized and carried through the column by an inert gas (the mobile phase). Components separate based on their volatility and affinity for the stationary phase, with more volatile, less retained compounds eluting first.

A common detector for this type of analysis is the Flame Ionization Detector (FID), which is highly sensitive to organic compounds. The resulting chromatogram will show a peak for this compound and separate peaks for any impurities present. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks. For quantification, the peak area of the analyte is compared to that of a known standard.

Table 5: General GC Analysis for Purity Assessment

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Impurity 1 | 8.2 | 1.5% |

| This compound | 15.4 | 98.2% |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₆H₃₂O |

| Hydrogen | H |

| Carbon | C |

Computational Chemistry and Theoretical Investigations of 5 Methylpentadecan 6 One

Molecular Modeling and Electronic Structure Calculations for 5-Methylpentadecan-6-one

Molecular modeling and electronic structure calculations are foundational in understanding the intrinsic properties of a molecule like this compound. These computational tools allow for the exploration of its three-dimensional structure and the distribution of its electrons, which in turn dictate its physical and chemical behavior.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with its long alkyl chain, numerous rotational conformers exist.

The initial step involves constructing a starting geometry of the molecule. This can be done using standard bond lengths and angles. Then, quantum mechanical methods, most commonly Density Functional Theory (DFT), are employed to find the lowest energy conformation. A popular and effective functional for such organic molecules is B3LYP, often paired with a basis set like 6-31G(d) to provide a good balance of accuracy and computational cost. The optimization algorithm iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy is at a minimum.

Due to the high number of rotatable bonds, a thorough conformational analysis is crucial. This involves systematically rotating key dihedral angles (the angles between four consecutive atoms) and performing a geometry optimization for each starting conformation. This process helps to identify the global minimum energy structure as well as other low-energy conformers that may be present at room temperature. For long-chain ketones, the extended, zig-zag conformation of the alkyl chains is typically the most stable, but folding can occur, leading to other stable conformers. The presence of the methyl group at the 5-position and the carbonyl group at the 6-position will influence the local conformational preferences, potentially leading to specific gauche or anti arrangements being favored around this core.

Illustrative Optimized Geometrical Parameters for a Representative Aliphatic Ketone Fragment

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C=O | ~1.21 Å |

| C-C (adjacent to C=O) | ~1.52 Å | |

| C-C (alkyl chain) | ~1.54 Å | |

| C-H | ~1.10 Å | |

| Bond Angle | C-C(=O)-C | ~117° |

| H-C-H | ~109.5° |

Note: This table presents typical values for aliphatic ketones and serves as an illustration. Specific values for this compound would require dedicated calculations.

Once the geometry is optimized, the electronic properties of this compound can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For a ketone, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is often the π* antibonding orbital of the carbonyl group. This makes the oxygen atom a site for electrophilic attack and the carbonyl carbon a site for nucleophilic attack.

Hypothetical Electronic Properties and Reactivity Indices for this compound

| Property | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ 1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 7.7 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 2.65 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 3.85 eV |

| Electrophilicity Index | ω | χ2 / (2η) | ~ 0.91 eV |

Note: These values are hypothetical and based on typical ranges for similar aliphatic ketones. Actual values would need to be calculated.

Quantum Chemical Studies of Reaction Mechanisms (e.g., Density Functional Theory)

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. These studies can elucidate the step-by-step pathway of a reaction, identify intermediates, and determine the energy barriers that control the reaction rate.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

For reactions involving this compound, such as its synthesis via the oxidation of an alcohol or its participation in nucleophilic addition reactions, DFT calculations can be used to model the geometries of the transition states. For instance, in the Grignard addition of a methylmagnesium bromide to the carbonyl carbon, the transition state would involve the partial formation of the new C-C bond and the partial breaking of the C=O π bond, with the magnesium atom coordinating to the carbonyl oxygen. The geometry of this transition state, including key bond lengths and angles, can be precisely calculated.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a critical factor in determining the reaction rate.

For example, a computational study could compare the energy profiles for the formation of different stereoisomers if a new chiral center is created during a reaction. This would help in understanding and predicting the stereoselectivity of the reaction. Similarly, the energy profiles for competing reaction pathways can be calculated to predict the major product of a reaction.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, MS Fragmentation Patterns)

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and confirmation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the magnetic shielding tensors of the nuclei in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). The calculated chemical shifts for both ¹H and ¹³C nuclei can then be compared to experimental spectra to aid in the assignment of peaks. For this compound, calculations would predict the chemical shifts for the protons and carbons in different environments, such as those alpha to the carbonyl group, the methyl group, and the various methylene (B1212753) groups along the long alkyl chain.

Mass spectrometry (MS) fragmentation patterns can also be investigated computationally. While predicting a full mass spectrum is complex, computational methods can be used to calculate the energies of different fragment ions. This can help to rationalize the observed fragmentation patterns, such as the common α-cleavage and McLafferty rearrangement in ketones. For this compound, α-cleavage would be expected on either side of the carbonyl group, leading to characteristic fragment ions. The McLafferty rearrangement would also be possible, involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond. Calculating the relative stabilities of the potential fragment ions can provide insight into which fragmentation pathways are most likely to occur.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C6 | Carbonyl | ~210 |

| C5 | CH adjacent to C=O | ~45 |

| C7 | CH₂ adjacent to C=O | ~40 |

| C4 | CH₂ | ~30 |

| C-methyl | Methyl group at C5 | ~15 |

| Other CH₂ | Alkyl chain | 20-35 |

| Terminal CH₃ | End of nonanoyl chain | ~14 |

| Terminal CH₃ | End of butyl chain | ~14 |

Note: These are illustrative predictions based on typical chemical shifts for aliphatic ketones. Accurate predictions would require specific GIAO-DFT calculations.

Computational Analysis of Stereochemical Behavior and Chirality

The chirality of this compound arises from the stereocenter at the C5 carbon atom, which is bonded to a methyl group, a butyl group, the carbonyl-containing portion of the chain, and a hydrogen atom. This results in the existence of two enantiomers: (R)-5-Methylpentadecan-6-one and (S)-5-Methylpentadecan-6-one. Computational chemistry provides powerful tools to explore the three-dimensional structure, stability, and chiroptical properties of these stereoisomers.

A thorough computational analysis begins with a conformational search to identify the various low-energy shapes (conformers) the molecule can adopt. Due to the flexible nature of the long alkyl chain, numerous conformers exist. This search is typically performed using molecular mechanics (MM) force fields, such as MMFF94, which can rapidly evaluate the energies of thousands of possible structures. researchgate.net

Following the initial MM search, the lowest-energy conformers are subjected to more accurate quantum mechanical (QM) calculations. Density Functional Theory (DFT) is the most common and reliable method for this purpose, often using hybrid functionals like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-31G(d) or larger). nih.gov These calculations provide accurate geometries and relative thermodynamic stabilities for the conformers of each enantiomer. The results can be used to determine the Boltzmann-averaged population of each conformer at a given temperature.

To assign the absolute configuration, chiroptical properties such as electronic circular dichroism (ECD) are calculated. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating ECD spectra from the optimized geometries of the most stable conformers. researchgate.net By comparing the computationally predicted ECD spectrum with an experimentally measured one, the absolute configuration of the synthesized compound can be unambiguously determined.

Hypothetical Data for Conformational Analysis of this compound Enantiomers

| Enantiomer | Conformer ID | Computational Method | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| (R) | R-Conf-1 | B3LYP/6-31G(d) | 0.00 | 45.2 |

| (R) | R-Conf-2 | B3LYP/6-31G(d) | 0.55 | 20.1 |

| (R) | R-Conf-3 | B3LYP/6-31G(d) | 0.98 | 10.5 |

| (S) | S-Conf-1 | B3LYP/6-31G(d) | 0.00 | 45.2 |

| (S) | S-Conf-2 | B3LYP/6-31G(d) | 0.55 | 20.1 |

| (S) | S-Conf-3 | B3LYP/6-31G(d) | 0.98 | 10.5 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

In Silico Approaches to Catalyst Design and Reaction Optimization

The synthesis of a single enantiomer of this compound requires an asymmetric catalytic method. In silico (computational) approaches are indispensable for designing suitable catalysts and optimizing reaction conditions to achieve high enantioselectivity and yield.

Catalyst Design and Mechanistic Studies

Computational chemists use quantum mechanics, primarily DFT, to model the entire catalytic cycle of a potential reaction, such as an asymmetric alkylation to form the C-C bond at the chiral center or an asymmetric reduction of a prochiral precursor. coe.edunih.gov This involves:

Modeling Reactants, Products, and Intermediates: Building 3D models of all species involved in the reaction.

Locating Transition States (TS): Identifying the highest-energy point along the reaction pathway for each step. The structure of the TS is crucial as it determines the reaction rate and stereoselectivity. coe.edu

Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) is calculated. A lower activation barrier corresponds to a faster reaction.

For asymmetric catalysis, the key is to design a chiral catalyst that creates significantly different activation energy barriers for the pathways leading to the (R) and (S) enantiomers. By computationally screening a library of potential catalysts (e.g., different chiral ligands on a metal center or various organic catalysts), researchers can predict which ones will offer the highest enantioselectivity. mdpi.comnih.gov For biocatalysis, molecular dynamics (MD) simulations can be used to study how the substrate fits into the active site of an enzyme and to predict which mutations might improve stereoselectivity. acs.orgacs.org

Reaction Optimization

Mixing Efficiency: Ensuring reactants and catalysts are distributed evenly. mdpi.com

Heat Distribution: Identifying potential hot spots that could lead to side reactions or catalyst degradation. funisconsulting.com

Mass Transfer: Understanding how reactants move between different phases (e.g., liquid-gas). funisconsulting.com

By combining kinetic models from QM calculations with the macroscopic process simulation from CFD, a comprehensive understanding of the reaction can be achieved, facilitating scale-up from the lab to industrial production. mdpi.comfunisconsulting.com

Hypothetical Data for In Silico Catalyst Screening for Asymmetric Synthesis

| Catalyst ID | Chiral Ligand Type | Pathway | Activation Energy (ΔG‡, kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| Cat-01 | Chiral Phosphine | Pro-(R) | 18.5 | 92% (R) |

| Cat-01 | Chiral Phosphine | Pro-(S) | 20.2 | |

| Cat-02 | Chiral Diamine | Pro-(R) | 21.1 | 15% (S) |

| Cat-02 | Chiral Diamine | Pro-(S) | 20.8 | |

| Cat-03 | Chiral Oxazoline | Pro-(R) | 17.2 | >99% (R) |

| Cat-03 | Chiral Oxazoline | Pro-(S) | 21.5 |

Note: This table is illustrative, showing how computational results can be used to compare and select catalysts for achieving a desired stereochemical outcome. It does not represent actual experimental or calculated data.

Environmental Transformation and Biotransformation Pathways of Branched Aliphatic Ketones

Atmospheric Fate and Degradation Processes of Branched Ketones

Once volatilized into the atmosphere, branched ketones are subject to several degradation processes. Their atmospheric lifetime is primarily controlled by reactions with photochemically generated oxidants and by the absorption of solar radiation.

Reactions with Hydroxyl Radicals (OH) in the Troposphere

The dominant removal process for most organic compounds in the troposphere is oxidation initiated by the hydroxyl (OH) radical, often referred to as the "detergent of the atmosphere". conicet.gov.ar For a saturated aliphatic ketone such as 5-Methylpentadecan-6-one, the reaction with OH radicals proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl chain.

The rate of this reaction is influenced by the number of C-H bonds available for abstraction and the stability of the resulting alkyl radical. Due to its large size and numerous secondary and tertiary C-H bonds, this compound is expected to have a high reaction rate constant with OH radicals. The presence of a tertiary hydrogen at the C-5 position provides a particularly favorable site for H-abstraction.

The atmospheric lifetime (τ) of a ketone with respect to reaction with OH radicals can be estimated using its reaction rate constant (kOH) and the average tropospheric OH concentration ([OH]). Although specific data for this compound is unavailable, rate constants for other large ketones and aldehydes suggest a short atmospheric lifetime, likely on the order of hours to a few days. cityu.edu.hkresearchgate.net This indicates that the compound will have a local atmospheric impact rather than undergoing long-range transport. researchgate.net

Table 1: Representative Reaction Rate Constants for Atmospheric Oxidants with Aliphatic Ketones and Aldehydes

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| 3-Methyl-3-penten-2-one | OH | (6.5 ± 1.2) × 10⁻¹¹ | ~4.2 hours |

| 4-Methyl-3-penten-2-one | OH | (8.1 ± 1.3) × 10⁻¹¹ | ~3.4 hours |

| Nonanal (C9 Aldehyde) | OH | (2.81 ± 0.40) × 10⁻¹¹ | ~9.8 hours |

Note: Lifetimes are calculated using average global OH concentration of ~1x10⁶ molecules cm⁻³ and Cl concentration of ~1x10⁴ atoms cm⁻³. Data is for illustrative purposes as specific data for this compound is not available. Source: researchgate.netcopernicus.org

Photolytic Degradation Mechanisms of Ketones

Aliphatic ketones can absorb ultraviolet (UV) radiation in the troposphere, leading to their photodecomposition. The carbonyl group (C=O) is the chromophore responsible for absorbing sunlight. Upon absorption of a photon, the ketone molecule is promoted to an excited electronic state and can undergo cleavage through two primary pathways known as Norrish Type I and Norrish Type II reactions. nih.gov

Norrish Type I Cleavage: This reaction involves the cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group, forming two free radicals. For this compound, this would lead to the formation of an acyl radical and an alkyl radical. These radicals then participate in further atmospheric reactions, contributing to the formation of other pollutants.

Norrish Type II Cleavage: This pathway is an intramolecular process that can occur in ketones having a hydrogen atom on the gamma-carbon (the third carbon from the carbonyl group). The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a biradical intermediate. This intermediate then cleaves to form a smaller ketone and an alkene. For this compound, this process is highly probable due to the presence of multiple gamma-hydrogens.

Studies on polyethylene (B3416737) containing ketone groups have shown that both Norrish type I and type II scissions contribute to photodegradation. nih.gov

Interactions with Ozone (O₃) and Nitrate (B79036) Radicals (NO₃)

While reactions with OH radicals and photolysis are the primary atmospheric sinks for saturated ketones, reactions with ozone (O₃) and the nitrate radical (NO₃) can also contribute to their degradation, although typically to a lesser extent.

The reaction of ozone with saturated ketones is generally very slow and considered a negligible removal pathway in the atmosphere. wikipedia.orgbyjus.com Ozonolysis is a significant degradation process for compounds with carbon-carbon double or triple bonds, which are absent in this compound. masterorganicchemistry.com

Microbial Degradation and Bioremediation Potential

In soil and aquatic environments, this compound is subject to microbial degradation. The ability of microorganisms to use branched alkanes and ketones as carbon and energy sources is a key process in the natural attenuation of hydrocarbon contaminants.

Aerobic Biotransformation Pathways of Branched Alkanes and Ketones

Under aerobic conditions, microorganisms employ oxygenase enzymes to initiate the breakdown of aliphatic hydrocarbons. Branched-chain alkanes are generally more resistant to degradation than their linear counterparts, but many bacteria, such as those from the genus Alcanivorax, can efficiently degrade them. nih.gov

The formation of this compound in the environment could arise from the sub-terminal oxidation of a parent alkane, 5-methylpentadecane. mdpi.com In this pathway, an oxygenase would hydroxylate a methylene (B1212753) group, and the resulting secondary alcohol would be oxidized to a ketone.

Once formed, the primary pathway for the microbial degradation of a ketone like this compound involves an enzymatic reaction analogous to the chemical Baeyer-Villiger oxidation. nih.govacs.org

Baeyer-Villiger Monooxygenase (BVMO) Action : A key class of enzymes, Baeyer-Villiger monooxygenases, catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. nih.gov For this compound, this would result in the formation of either decyl pentanoate or 1,3-dimethylbutyl undecanoate.

Esterase Hydrolysis : The resulting ester is then hydrolyzed by esterase enzymes into an alcohol and a carboxylic acid.

Beta-Oxidation : These smaller molecules can then enter central metabolic pathways. The carboxylic acid (fatty acid) is typically degraded through the β-oxidation cycle, where it is sequentially shortened by two-carbon units, producing acetyl-CoA. microbenotes.comwikipedia.org The presence of the methyl branch on the original ketone complicates this process, as β-oxidation is hindered by branching. nih.govsmpdb.ca Microbes may employ additional enzymatic steps, such as α-oxidation, to remove the branch or bypass it before β-oxidation can proceed. nih.gov

Table 2: Key Enzymes in the Aerobic Degradation of Branched Alkanes and Ketones

| Enzyme Class | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|

| Alkane Monooxygenase | Initial hydroxylation of alkane | Branched Alkane | Secondary Alcohol |

| Alcohol Dehydrogenase | Oxidation of alcohol to ketone | Secondary Alcohol | Ketone |

| Baeyer-Villiger Monooxygenase (BVMO) | Inserts oxygen to form an ester | Ketone (e.g., this compound) | Ester |

| Esterase | Hydrolyzes ester bond | Ester | Carboxylic Acid + Alcohol |

| Acyl-CoA Synthetase | Activates fatty acid for β-oxidation | Branched Fatty Acid | Branched Acyl-CoA |

Anaerobic Biotransformation Pathways of Ketones

The anaerobic degradation of long-chain branched ketones is not as well-documented as aerobic pathways. Under anoxic conditions, microorganisms use alternative electron acceptors such as nitrate, sulfate, or carbon dioxide.

For smaller ketones like acetone, a known anaerobic activation step is carboxylation, where CO₂ is added to the molecule to form a β-keto acid (acetoacetate), which can then be readily metabolized. nih.govresearchgate.net Whether this mechanism is feasible for a large, sterically hindered C16 ketone like this compound is uncertain.

Alternative hypothetical pathways for anaerobic degradation could involve:

Initial Reduction : The ketone could be initially reduced to the corresponding secondary alcohol, 5-methylpentadecan-6-ol. This alcohol might then be susceptible to other anaerobic degradation mechanisms established for alcohols.

Fumarate (B1241708) Addition : While primarily known for alkane and toluene (B28343) degradation, it is conceivable that novel enzymatic systems could activate the ketone by adding fumarate to the carbon backbone, a common strategy in anaerobic hydrocarbon metabolism.

Role of β-Oxidation and Carboxylation in Branched Chain Degradation

The microbial degradation of long-chain branched ketones is a multi-step process often initiated by oxidation, followed by the cleavage of the carbon chain. While direct evidence for the degradation of this compound is limited, the metabolic pathways for structurally similar compounds provide a strong basis for understanding its biotransformation.

A primary route for the initial breakdown of aliphatic ketones is through the action of Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. acs.orgnih.govnih.govfuerstlab.comacs.org For this compound, this would likely result in the formation of an ester, which is then susceptible to hydrolysis by esterases, yielding a fatty acid and an alcohol. The resulting branched-chain fatty acid can then enter the β-oxidation pathway for further degradation.

The β-oxidation of fatty acids is a cyclical process that sequentially shortens the carbon chain by two-carbon units, releasing acetyl-CoA in each cycle. nih.govlibretexts.orgslideshare.net However, the presence of a methyl branch, as in the case of the fatty acid derived from this compound, necessitates additional enzymatic steps. The β-oxidation of branched-chain fatty acids is a well-established pathway, particularly in peroxisomes, which are equipped to handle these more complex structures. nih.govlibretexts.org The methyl group can pose a steric hindrance to the standard β-oxidation enzymes. Therefore, specialized enzymes are required to bypass or remove the branch. nih.govresearchgate.net For instance, in the degradation of pristanic acid, a 2-methyl branched fatty acid, a specific set of enzymes, including pristanoyl-CoA oxidase and D-peroxisomal bifunctional enzyme, are involved. researchgate.net This specialized pathway ensures the complete breakdown of the branched structure.

Carboxylation, the addition of a carboxyl group, represents another important mechanism in the microbial degradation of certain organic compounds, particularly under anaerobic conditions. researchgate.netnih.govunimi.itbyjus.comutsa.edu For some ketones, carboxylation can be an initial activation step that facilitates their entry into central metabolic pathways. researchgate.netnih.gov While more commonly associated with the anaerobic degradation of smaller ketones like acetone, the potential for carboxylation to play a role in the degradation of larger, branched ketones cannot be entirely ruled out, especially in anoxic environments. This process would introduce a carboxyl group, transforming the ketone into a β-keto acid, which can then be channeled into fatty acid metabolism. byjus.com

The interplay between these pathways—initial oxidation by BVMOs, subsequent hydrolysis, and the specialized β-oxidation of the resulting branched-chain fatty acid—is central to the complete mineralization of long-chain branched ketones in the environment.

Biodegradability Studies of Branched Ketones in Environmental Systems

The biodegradability of branched ketones in natural environments is a key factor in determining their persistence and potential for ecological impact. Studies on analogous compounds, such as C12 branched ketones, provide valuable insights into the likely environmental fate of this compound.

Branched ketones are generally considered to be inherently biodegradable, meaning they have the potential to be broken down by microorganisms, although not always rapidly. epa.govepa.gov The rate of biodegradation can be influenced by several factors, including the length and branching of the carbon chain, the environmental matrix (e.g., soil, water), and the presence of adapted microbial communities. nih.govnih.govmdpi.com

In aquatic environments, the degradation of branched ketones is influenced by both biotic and abiotic processes. While hydrolysis is not considered a significant transformation pathway for these compounds, photolysis, or degradation by sunlight, can contribute to their removal. epa.govepa.gov However, microbial biodegradation is the primary mechanism for their ultimate removal from aquatic systems.

The following table summarizes the estimated environmental fate and biodegradability of C12 branched ketones, which can be used as a proxy for understanding the potential behavior of this compound.

| Environmental Compartment | Degradation Process | Half-life/Endpoint | Reference |

| Atmosphere | Reaction with OH- radicals | ~7 hours | epa.gov |

| Water | Direct Photolysis | Can contribute to degradation | epa.govepa.gov |

| Water | Hydrolysis | Not significant | epa.govepa.gov |

| Water (Freshwater) | Biodegradation (Ready) | Not readily biodegradable | epa.gov |

| Water (Freshwater) | Biodegradation (Inherent) | Inherently biodegradable | epa.gov |

In soil environments, the biodegradation of aliphatic compounds is a complex process influenced by soil type, moisture, temperature, and the microbial community composition. nih.govnih.govmdpi.com Microorganisms such as Rhodococcus and Pseudomonas are known for their ability to degrade a wide range of hydrocarbons, including branched alkanes and ketones. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov The presence of these and other adapted microorganisms in soil and water is critical for the efficient degradation of branched ketones.

Studies on the biodegradation of synthetic aliphatic-aromatic polyesters in soil have shown that the chemical structure, particularly the presence of branching, can affect the rate of degradation. nih.gov Generally, increased branching can lead to slower degradation rates due to the increased complexity for microbial enzymes to access and break down the molecule.

The following table presents data on the biodegradability of a C8 ketone fraction, which further informs the potential behavior of longer-chain branched ketones.

| Test System | Duration | % Biodegradation | Conclusion | Reference |

| Ready Biodegradability Test | 28 days | 59.8% | Not readily biodegradable, but inherently biodegradable | epa.gov |